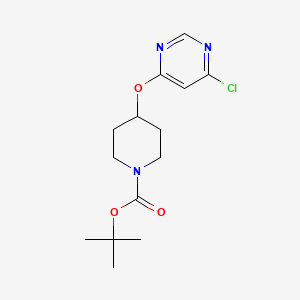

tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(6-chloropyrimidin-4-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-10(5-7-18)20-12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIDDXUJOFGRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619853 | |

| Record name | tert-Butyl 4-[(6-chloropyrimidin-4-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442199-19-1 | |

| Record name | tert-Butyl 4-[(6-chloropyrimidin-4-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Using tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate

One common approach uses tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate as the nucleophile precursor. The methylsulfonyl group acts as a good leaving group facilitating substitution by the chloropyrimidine derivative.

| Parameter | Details |

|---|---|

| Reactants | 4-(3-Chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline, tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate |

| Base | Potassium carbonate |

| Solvent | N-Methyl-2-pyrrolidone (NMP) |

| Temperature | 100–105 °C |

| Reaction Time | 24 hours |

| Atmosphere | Nitrogen |

| Workup | Cooling to 75–80 °C, addition of water, stirring, filtration, washing, vacuum drying |

| Yield | 95% |

| Product Characteristics | Melting point: 192–193.5 °C; NMR and Mass Spectra consistent with target compound |

This method demonstrates high yield and purity, suitable for scale-up synthesis.

Reflux in Ethanol-Water with Potassium Carbonate

An alternative method involves refluxing the chloropyrimidine with tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate in an ethanol-water mixture with potassium carbonate as base.

| Parameter | Details |

|---|---|

| Reactants | 4-(3-Chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline, tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate |

| Base | Potassium carbonate |

| Solvent | Ethanol and water |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 16.5 hours |

| Workup | Cooling, addition of water, crystallization, filtration, washing, vacuum drying |

| Yield | 84% |

| Product Characteristics | NMR and Mass Spectra consistent with target compound |

This approach offers slightly lower yield but uses milder conditions and more environmentally benign solvents.

Cesium Fluoride Mediated Coupling in N,N-Dimethylacetamide (DMA)

A third method employs cesium fluoride as a base in DMA solvent to promote the coupling reaction at 85 °C.

| Parameter | Details |

|---|---|

| Reactants | Compound 7 (pyrimidine derivative), Compound 8 (tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate) |

| Base | Cesium fluoride |

| Solvent | N,N-Dimethylacetamide (DMA) |

| Temperature | 85 °C |

| Reaction Time | 12–18 hours with intermittent additions of reactants and base |

| Workup | Solvent removal, partition between dichloromethane and water, drying, column chromatography |

| Yield | 58–60% |

| Product Characteristics | Pale yellow solid, melting point ~200–201 °C; NMR and LC-MS confirm structure |

This method is advantageous for its use of cesium fluoride, which can enhance nucleophilicity and reaction rates, but requires chromatographic purification.

Comparative Summary of Preparation Methods

| Method | Base Used | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Methylsulfonyl substitution | Potassium carbonate | NMP | 100–105 °C | 24 h | 95 | High yield, nitrogen atmosphere |

| Reflux in ethanol-water | Potassium carbonate | Ethanol/water | Reflux | 16.5 h | 84 | Mild conditions, crystallization |

| Cesium fluoride in DMA | Cesium fluoride | N,N-Dimethylacetamide | 85 °C | 12–18 h | 58–60 | Requires chromatography |

Research Findings and Notes

- The reaction typically proceeds via nucleophilic aromatic substitution of the 6-chloropyrimidine by the piperidine oxygen nucleophile.

- Potassium carbonate is a common base for deprotonation and facilitating substitution.

- Methylsulfonyl (mesylate) groups on the piperidine enhance reactivity by serving as good leaving groups.

- Use of polar aprotic solvents such as NMP or DMA improves solubility and reaction kinetics.

- Cesium fluoride can be used to activate the nucleophile but may reduce yield due to side reactions or purification losses.

- Reaction temperatures range from reflux in ethanol (~78 °C) to higher temperatures (up to 105 °C) in NMP.

- Purification methods include crystallization and column chromatography depending on reaction conditions and impurities.

- Yields vary from moderate (58%) to excellent (95%) depending on method and scale.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like primary amines or thiols, often in the presence of a base like sodium hydride.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that compounds similar to tert-butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate exhibit anticancer properties. Specifically, derivatives of pyrimidine have been studied for their ability to inhibit cancer cell proliferation. The incorporation of the piperidine moiety enhances the biological activity of these compounds, making them potential candidates for drug development targeting various cancers .

Neuroprotective Effects:

Studies have shown that piperidine derivatives can possess neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The chloropyrimidine group may enhance the selectivity and potency of these compounds against specific neurological targets .

Antimicrobial Properties:

The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of the chloropyrimidine moiety is believed to contribute to its effectiveness against bacterial strains, providing a basis for further exploration in pharmaceutical formulations aimed at treating infections .

Agricultural Chemistry

Pesticide Development:

The structure of this compound suggests potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop novel crop protection agents that target specific pests while minimizing environmental impact .

Plant Growth Regulators:

Research into plant growth regulators has identified similar compounds that enhance growth and resistance in plants. The application of this compound could lead to advancements in agricultural productivity through improved plant health and yield .

Material Sciences

Polymer Chemistry:

this compound can be utilized in the synthesis of polymers with specific functionalities. Its reactive groups allow for the modification of polymer properties, which can be tailored for applications in coatings, adhesives, and other materials requiring enhanced performance characteristics .

Nanotechnology:

In nanotechnology, this compound may serve as a building block for creating nanoscale materials with unique properties. Its ability to form stable complexes with metals or other nanoparticles could lead to innovations in drug delivery systems and diagnostic applications .

-

Anticancer Activity Study:

A study conducted on various piperidine derivatives demonstrated that compounds with similar structures inhibited the growth of human cancer cell lines by inducing apoptosis. The study highlighted the role of substituted pyrimidines in enhancing anticancer efficacy through targeted mechanisms . -

Agricultural Application Research:

Research exploring the use of chloropyrimidine derivatives as herbicides revealed significant effectiveness against common weeds while showing low toxicity to non-target plants. This suggests a promising avenue for developing safer agricultural chemicals . -

Material Science Innovations:

In polymer chemistry, experiments have shown that incorporating this compound into polymer matrices results in improved mechanical properties and thermal stability, making it suitable for advanced material applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following structurally related compounds exhibit variations in substituents, functional groups, and molecular frameworks, leading to distinct physicochemical and biological properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate | 442199-19-1 | C₁₄H₂₀ClN₃O₃ | 313.78 | 6-chloropyrimidin-4-yloxy |

| tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate | 1289386-94-2 | C₁₅H₂₂ClN₃O₃ | 327.81 | 2-chloro-6-methylpyrimidin-4-yloxy |

| tert-Butyl 4-[[(6-chloropyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate | 939986-79-5 | C₁₅H₂₃ClN₄O₂ | 326.82 | Aminomethyl linker |

| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | 1707580-61-7 | C₁₅H₂₃N₃O₂ | 277.36 | Pyridin-3-yl, amino |

Key Structural Differences :

- The pyridine-containing compound (CAS 1707580-61-7) substitutes pyrimidine with pyridine, reducing electron-withdrawing effects and altering solubility .

Physicochemical Properties

Notable Observations:

- The target compound’s chloropyrimidine group increases electrophilicity compared to the pyridine-based analogue, making it more reactive in cross-coupling reactions .

- The methyl-substituted derivative has a higher molecular weight (327.81 vs. 313.78) due to the additional methyl group, which may improve lipid solubility .

Biological Activity

tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate, also known as tert-butyl CP OPC, is a synthetic organic compound with the molecular formula . This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The structure of this compound features a piperidine ring linked to a chlorinated pyrimidine moiety. This combination of functional groups is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.78 g/mol |

| CAS Number | 442199-19-1 |

| Purity | >95% |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets.

Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, similar compounds with pyrimidine structures have shown significant cytotoxic effects against A431 vulvar epidermal carcinoma cells, suggesting potential applications in cancer therapy .

The biological activity of this compound may involve:

- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation .

- Cellular Uptake Mechanisms : The compound's ability to penetrate cellular membranes enhances its efficacy as a therapeutic agent .

Case Studies

- In Vitro Studies : A study investigating the effects of chloroethyl pyrimidine nucleosides found that certain derivatives significantly inhibited cell migration and invasion in vitro, highlighting the potential of pyrimidine-based compounds in targeting aggressive cancer phenotypes .

- Hybrid Antimalarial Agents : Research on ferrocene-pyrimidine conjugates indicated that modifications to pyrimidine derivatives could lead to enhanced antimalarial activity, suggesting that structural variations in compounds like this compound could yield novel therapeutics .

Safety and Handling

The compound is classified under several hazard categories:

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate?

A multi-step synthesis is typically employed, involving:

Coupling Reactions : React 6-chloropyrimidin-4-ol with tert-butyl 4-hydroxypiperidine-1-carboxylate using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature .

Protection/Deprotection : Use tert-butyl groups to protect the piperidine nitrogen during intermediate steps, followed by acidic or basic deprotection as needed .

Purification : Monitor reaction progress via TLC and purify the final product using recrystallization or column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H and ¹³C NMR to verify tert-butyl, piperidine, and pyrimidine moieties) .

- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns (e.g., ESI-MS or HRMS) .

- HPLC : Assess purity (>95% is typical for research-grade material) .

Q. What safety precautions are essential during handling?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators in low-exposure scenarios or OV/AG/P99 cartridges for higher concentrations .

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates .

- First Aid : In case of skin contact, wash immediately with water; for eye exposure, use an emergency eyewash station .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Test polar aprotic solvents (e.g., DMF or acetonitrile) to enhance coupling efficiency .

- Catalyst Screening : Evaluate alternative catalysts like HOBt (hydroxybenzotriazole) to reduce side reactions .

- Temperature Control : Optimize reaction temperatures (e.g., 0–40°C) to balance reaction rate and byproduct formation .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies address stability challenges during storage?

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation pathways .

- Lyophilization : For long-term stability, lyophilize the compound and store as a solid .

Q. How can researchers investigate the compound’s biological activity?

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays or SPR (surface plasmon resonance) to measure binding affinity .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays .

- Metabolic Stability : Use liver microsomes to assess metabolic half-life and identify major metabolites via LC-MS/MS .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to prioritize derivatives for synthesis .

- QSAR Modeling : Develop predictive models based on electronic (e.g., logP, polar surface area) and steric descriptors .

- DFT Calculations : Analyze charge distribution and reactive sites (e.g., electrophilic Cl on pyrimidine) to guide functionalization .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting point)?

Q. Why might biological activity data vary across studies?

- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Compound Purity : Re-evaluate purity via orthogonal methods (e.g., NMR + HPLC) to exclude confounding impurities .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.